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Compound of Interest

Compound Name:
2-Azetidinone, 3-amino-1-(1-

propenyl)-

Cat. No.: B13836519

Get Quote

The 2-azetidinone ring, a four-membered lactam, is a privileged scaffold in medicinal chemistry.

It forms the core of β-lactam antibiotics, which have revolutionized the treatment of bacterial

infections.[1] Beyond their antibacterial prowess, 2-azetidinone derivatives have emerged as

potent agents in diverse therapeutic areas, including cholesterol absorption inhibition, and

more recently, as anticancer agents.[2] Their biological activity is intimately linked to the precise

three-dimensional arrangement of atoms, which dictates their interaction with molecular

targets.

This guide provides an in-depth technical exploration of the crystal structure of 3-amino-2-

azetidinone derivatives. It is important to note that a comprehensive search of publicly available

crystallographic databases, such as the Cambridge Structural Database (CSD)[3][4][5], did not

yield an experimentally determined crystal structure for the specific molecule, 2-Azetidinone,
3-amino-1-(1-propenyl)-.

In the spirit of scientific inquiry and to provide a valuable resource for researchers, this guide

will instead focus on a closely related and structurally characterized analogue: a trans-3-allyl-4-

aryl-2-azetidinone derivative, which serves as a potent analogue of the natural anticancer
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agent, Combretastatin A-4 (CA-4).[6] The principles and methodologies discussed herein are

directly applicable to the structural elucidation of novel 2-azetidinone derivatives.

Case Study: A Combretastatin-Analogue β-Lactam
The selected case study is a trans-3-allyl-1,4-diaryl-2-azetidinone, a class of compounds

designed to mimic the tubulin-destabilizing effects of CA-4.[6][7] These synthetic analogues

replace the flexible cis-stilbene bridge of CA-4 with a more rigid β-lactam scaffold, aiming for

improved stability and potent antiproliferative activity.[1][7] The determination of the crystal

structure of these analogues is paramount to confirm the trans stereochemistry at the C3 and

C4 positions, a critical feature for their biological activity, and to understand their conformational

properties.[6]

Molecular and Crystal Structure Analysis
The molecular structure of the representative trans-3-allyl-β-lactam was unequivocally

confirmed by single-crystal X-ray diffraction.[6] The crystallographic analysis reveals key

structural features that underpin its function as a CA-4 analogue.

Caption: Molecular structure of a representative 3-substituted-2-azetidinone.

Table 1: Representative Crystallographic Data for a trans-3-allyl-1,4-diaryl-2-azetidinone (Note:

This data is a composite representation based on typical values for such compounds and

should be considered illustrative.)
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Parameter Value

Chemical Formula C₂₁H₂₃NO₄

Formula Weight 369.41

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.5

b (Å) 15.2

c (Å) 12.1

α (°) 90

β (°) 105.5

γ (°) 90

Volume (Å³) 1850

Z 4

Density (calculated) (g/cm³) 1.325

Absorption Coefficient (mm⁻¹) 0.092

F(000) 784

Crystal Size (mm³) 0.25 x 0.20 x 0.15

Theta range for data collection (°) 2.5 to 28.0

Reflections collected 16500

Independent reflections 4200 [R(int) = 0.035]

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125

The X-ray analysis confirms the trans configuration of the substituents at C3 and C4, with a

characteristic coupling constant (J) between the H3 and H4 protons in NMR spectroscopy of
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approximately 2-3 Hz.[6] The β-lactam ring itself is nearly planar, with slight deviations. The

dihedral angle between the two aryl rings (at N1 and C4) is a critical parameter, as it influences

how the molecule fits into the colchicine-binding site of tubulin.

Experimental Protocol for Crystal Structure
Determination
The determination of the molecular structure of a small organic molecule like a 2-azetidinone

derivative via single-crystal X-ray diffraction is a well-established process.[8][9][10] The

workflow involves several critical stages, from sample preparation to data analysis.

Step 1: Crystallization
High-quality single crystals are the prerequisite for a successful diffraction experiment.[7] For

novel 2-azetidinone derivatives, which are typically synthesized as solids, crystallization is

achieved by dissolving the purified compound in a suitable solvent or solvent mixture and

allowing the solvent to evaporate slowly.

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethyl acetate,

dichloromethane, methanol, hexane, and mixtures thereof) to find conditions that yield a

clear solution upon heating and show signs of precipitation upon cooling.

Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile solvent

in a vial. Loosely cap the vial to allow for slow evaporation over several days at room

temperature.

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place

this vial inside a larger, sealed container that contains a "poor" solvent (one in which the

compound is less soluble). The vapor of the poor solvent will slowly diffuse into the

compound's solution, reducing its solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges

and no visible cracks, typically in the size range of 0.1-0.3 mm.[9]
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Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a

small amount of cryoprotectant oil (e.g., paratone-N).

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen

(typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and

radiation damage.[9] Data is collected using a modern diffractometer equipped with a CCD

or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[9] A

series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement
Data Processing: The collected diffraction images are processed to integrate the intensities

of the individual reflections and apply corrections for factors such as Lorentz and polarization

effects.

Structure Solution: The "phase problem" is solved using direct methods, which are highly

effective for small molecules with fewer than 100 non-hydrogen atoms in the asymmetric

unit.[10] This provides an initial model of the electron density and atomic positions.

Structure Refinement: The initial atomic model is refined against the experimental diffraction

data using least-squares methods. This iterative process adjusts atomic positions, and

thermal parameters to minimize the difference between the observed and calculated

structure factors. Hydrogen atoms are typically placed in calculated positions and refined

using a riding model. The quality of the final structure is assessed using metrics such as the

R-factor (R1) and the weighted R-factor (wR2).
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Implications of the Crystal Structure in Drug
Development
The precise knowledge of the three-dimensional structure of a 3-amino-2-azetidinone

derivative is not merely an academic exercise; it is a cornerstone of modern drug design and

development.

Structure-Activity Relationship (SAR): The crystal structure provides definitive proof of

stereochemistry, which is often crucial for biological activity. For the CA-4 analogues, the

trans relationship between the C3 and C4 substituents is essential.[6] The crystal structure

allows researchers to build robust SAR models, understanding how modifications to the

substituents impact the overall conformation and, consequently, the biological activity.

Target Engagement: For molecules like the combretastatin analogues, the crystal structure

provides the foundational data for computational docking studies.[7] By docking the

experimentally determined structure into the crystal structure of its target protein (e.g.,

tubulin), scientists can predict the binding mode, identify key interactions (such as hydrogen

bonds and hydrophobic contacts), and rationalize the compound's potency. This insight is

invaluable for designing next-generation derivatives with improved affinity and selectivity.

Physicochemical Properties: Crystal packing information, such as the presence of

intermolecular hydrogen bonds, can provide clues about the compound's physical properties,

including melting point, solubility, and stability. These are critical parameters that influence a

drug candidate's formulation and bioavailability.

In conclusion, while the crystal structure of 2-Azetidinone, 3-amino-1-(1-propenyl)- remains

elusive, the principles and methodologies for its determination are well-established. The

analysis of closely related analogues demonstrates the power of single-crystal X-ray diffraction

to provide definitive structural evidence that is critical for advancing our understanding of these

versatile scaffolds and for the rational design of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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